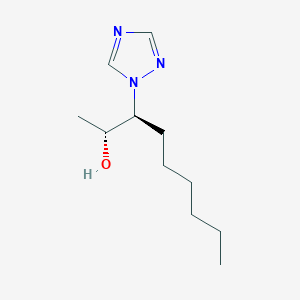

1-(2-Hydroxy-3-nonyl)-1,2,4-triazole

Descripción

1-(2-Hydroxy-3-nonyl)-1,2,4-triazole is a substituted triazole derivative characterized by a hydroxy-nonyl chain at the 2-position of the 1,2,4-triazole core. This compound has garnered attention for its role as a non-nucleoside inhibitor of adenosine deaminase (ADA), an enzyme critical in purine metabolism and immune regulation. Studies indicate that its erythro isomer exhibits an IC50 of 0.3 µM against ADA, demonstrating superior potency compared to structurally related imidazole analogs . The hydroxy-nonyl substituent likely enhances binding affinity through hydrophobic interactions and hydrogen bonding, positioning it as a promising candidate for therapeutic applications in cardiovascular and immune-related disorders.

Propiedades

Número CAS |

152343-82-3 |

|---|---|

Fórmula molecular |

C11H21N3O |

Peso molecular |

211.3 g/mol |

Nombre IUPAC |

(2R,3S)-3-(1,2,4-triazol-1-yl)nonan-2-ol |

InChI |

InChI=1S/C11H21N3O/c1-3-4-5-6-7-11(10(2)15)14-9-12-8-13-14/h8-11,15H,3-7H2,1-2H3/t10-,11+/m1/s1 |

Clave InChI |

BKFJOEDXXGZDOD-MNOVXSKESA-N |

SMILES |

CCCCCCC(C(C)O)N1C=NC=N1 |

SMILES isomérico |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC=N1 |

SMILES canónico |

CCCCCCC(C(C)O)N1C=NC=N1 |

Sinónimos |

1-(2-hydroxy-3-nonyl)-1,2,4-triazole 1-(2-hydroxy-3-nonyl)-1,2,4-triazole, ((R*,R*)-(+-))-isomer 1-HNTZ |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Impact of Heterocyclic Core on ADA Inhibition

| Compound | Core Structure | IC50 (ADA Inhibition) |

|---|---|---|

| This compound | 1,2,4-Triazole | 0.3 µM |

| Erythro-1-(2-hydroxy-3-nonyl)imidazole | Imidazole | 0.9 µM |

Substituent Effects on Activity

Substituent type and position modulate physicochemical properties and target affinity:

- Hydroxy-nonyl chain: Enhances hydrophobicity and membrane permeability, critical for ADA inhibition .

- Ethynyl and riboside groups: In 1-β-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole (ETAR), the ethynyl group improves antiviral activity against HTNV and ANDV by altering hydrogen-bonding capacity .

- Halogen substitution : Fluorine substitution on triazole derivatives enhances metabolic stability and bioavailability compared to chlorine, as seen in antifungal and antibacterial agents .

Table 2: Key Substituents and Associated Activities

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Hydroxy-nonyl | ADA inhibition (0.3 µM) |

| ETAR | Ethynyl-β-riboside | Antiviral (HTNV, ANDV) |

| Sulfonamide-1,2,4-triazole derivatives | Sulfonamide | Antifungal, antibacterial |

Enzyme Inhibition

- This compound (IC50 = 0.3 µM) is 3-fold more potent than its imidazole analog and comparable to erythro-9-(2-hydroxy-3-nonyl)imidazole-4-carboxamide (IC50 = 0.035 µM), which benefits from an additional carboxamide group .

Antimicrobial Activity

- Sulfonamide-1,2,4-triazole derivatives exhibit broad-spectrum activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans .

- 1-(5-Phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-triazoles demonstrate moderate antibacterial effects, emphasizing the role of thiadiazole-triazole hybrids .

Antiviral Activity

Physicochemical and Electronic Properties

- 1,2,4-Triazole derivatives with electron-withdrawing groups (e.g., nitro, fluoro) exhibit enhanced antiproliferative activity compared to electron-donating substituents .

- Semiempirical studies (AM1/PM3) on N 1-(substituted phenyl)aminomethyl-1,2,4-triazoles reveal that para-substituted derivatives have lower dipole moments, favoring membrane penetration .

Métodos De Preparación

Alkylation of 1,2,4-Triazole with Bromoketone Intermediates

A widely documented method involves the alkylation of 1,2,4-triazole using 2-bromo-3-nonanone as the electrophilic agent. The synthesis proceeds via nucleophilic substitution, where the triazole’s nitrogen attacks the brominated carbon of the ketone. For instance, 2-bromo-3-nonanone is prepared by brominating 3-nonanone using hydrobromic acid or PBr₃. Subsequent reaction with 1,2,4-triazole in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 6–12 hours yields 1-(2-keto-3-nonyl)-1,2,4-triazole .

The ketone intermediate is then reduced to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or methanol. This step produces a diastereomeric mixture of This compound , requiring separation via high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).

Key Data:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Bromination of 3-nonanone | HBr, 0°C, 2 h | 85–90 |

| Alkylation reaction | DMF, 90°C, 8 h | 70–75 |

| Reduction (NaBH₄) | MeOH, 0°C, 1 h | 88–92 |

| Diastereomer separation | HPLC (C18 column, acetonitrile/H₂O) | 95% purity |

Epoxide Ring-Opening with 1,2,4-Triazole

An alternative route utilizes epoxide intermediates to install the hydroxy-nonyl chain. For example, 2,3-epoxynonane is synthesized by epoxidizing 2-nonene with meta-chloroperbenzoic acid (mCPBA). The epoxide is then subjected to ring-opening with 1,2,4-triazole under basic conditions (e.g., sodium hydride, NaH, in DMSO), yielding This compound after acid workup.

This method benefits from regioselective attack at the less hindered carbon of the epoxide, though stereochemical outcomes depend on reaction conditions. For instance, using a polar solvent like DMSO favors anti-Markovnikov addition, while protic solvents may lead to racemization.

Mechanistic Insight:

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction rates and selectivity. DMF and DMSO enhance nucleophilicity of the triazole, facilitating faster alkylation. Elevated temperatures (80–130°C) are often necessary to overcome kinetic barriers, though excessive heat risks decomposition of sensitive intermediates.

Stereochemical Control

The reduction of 1-(2-keto-3-nonyl)-1,2,4-triazole generates erythro and threo diastereomers. Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) enables enantioselective synthesis, but practical workflows typically rely on chromatographic separation.

Industrial-Scale Synthesis and Challenges

Q & A

Q. What are the common synthetic routes for preparing 1-(2-hydroxy-3-nonyl)-1,2,4-triazole and related derivatives?

Methodological Answer: Synthesis typically involves functionalization of the 1,2,4-triazole core. For hydroxyl-substituted derivatives, hydroxymethylation using paraformaldehyde under catalyst-free conditions is a key step (e.g., for 1-(hydroxymethyl)-1,2,4-triazole synthesis ). Subsequent substitution with alkyl halides or other electrophiles (e.g., 3-nonyl groups) can be achieved via nucleophilic reactions. Solvent selection (e.g., chloroform for improved reaction control) and stepwise purification (e.g., crystallization with ethanol-water mixtures) are critical for optimizing yields, as demonstrated in multi-step syntheses of structurally analogous compounds .

Q. What safety precautions are recommended when handling 1,2,4-triazole derivatives in laboratory settings?

Methodological Answer: Due to potential toxicity and reactivity, researchers should:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., thionyl chloride).

- Implement waste management protocols for halogenated byproducts, as outlined in safety studies of structurally similar triazoles .

Q. How are in vitro biological activities (e.g., antifungal, anticancer) typically assessed for 1,2,4-triazole derivatives?

Methodological Answer: Standard assays include:

- Antifungal activity : Broth microdilution methods (CLSI guidelines) against Candida spp. or Aspergillus spp., with MIC (minimum inhibitory concentration) determination .

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure cytotoxicity, complemented by apoptosis induction studies (e.g., Annexin V/PI staining) .

- Antimicrobial screening : Agar diffusion assays with Gram-positive/negative bacteria, comparing zones of inhibition to reference drugs .

Advanced Research Questions

Q. How do substituent variations at specific positions (e.g., 3-nonyl group) influence the electronic properties and bioactivity of 1,2,4-triazole derivatives?

Methodological Answer: Substituent effects are analyzed via:

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G+(d,p)) to assess frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and charge distribution. Hydrophobic alkyl chains (e.g., nonyl groups) enhance membrane permeability, while hydroxyl groups improve solubility .

- QSAR studies : Partial Least Squares (PLS) regression to correlate substituent descriptors (e.g., Hammett constants) with bioactivity, as applied in antifungal triazole research .

Q. What computational methods (e.g., DFT, semiempirical) are most effective for predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT : Preferred for accuracy in predicting electronic properties and reaction pathways (e.g., nucleophilic attack sites). Basis sets like 6-311G+(d,p) are standard for geometry optimization .

- Semiempirical methods (AM1/PM3) : Useful for preliminary screening of large derivative libraries due to faster computation times, though less accurate for steric or solvation effects .

Q. How can researchers resolve contradictions in reported biological activity data across different studies on 1,2,4-triazole derivatives?

Methodological Answer:

- Systematic reviews : Use bibliosemantic analysis to identify confounding variables (e.g., assay protocols, cell line variations). For example, discrepancies in anticancer activity may arise from differences in apoptosis induction mechanisms (e.g., caspase-3 vs. mitochondrial pathways) .

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 normalization) and statistical tools (e.g., random-effects models) .

Q. What strategies optimize reaction yields in multi-step syntheses of hydroxyl-substituted 1,2,4-triazole derivatives?

Methodological Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance intermediate solubility during cyclization steps .

- Catalyst screening : Acidic or basic catalysts (e.g., glacial acetic acid) improve condensation efficiency in hydrazone formation .

- Temperature control : Reflux conditions for exothermic reactions (e.g., thionyl chloride substitutions) prevent side product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.